4-[(6-bromo-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride
Overview
Description
4-[(6-bromo-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride, also known as BMQ, is a chemical compound that has been widely used in scientific research. BMQ is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair.
Mechanism of Action
4-[(6-bromo-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride inhibits PARP by binding to the enzyme's catalytic domain, preventing it from repairing damaged DNA. This leads to the accumulation of DNA damage and ultimately cell death. 4-[(6-bromo-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride has been shown to be highly selective for PARP, with minimal off-target effects.
Biochemical and Physiological Effects:
4-[(6-bromo-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit tumor growth in animal models. 4-[(6-bromo-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride has also been shown to reduce inflammation and improve neurological function in animal models of neurodegenerative diseases. In addition, 4-[(6-bromo-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride has been shown to protect against ischemia-reperfusion injury in various organs, including the heart and liver.
Advantages and Limitations for Lab Experiments
One advantage of 4-[(6-bromo-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride is its high potency and selectivity for PARP, which allows for effective inhibition of the enzyme at low concentrations. However, 4-[(6-bromo-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride has relatively poor solubility in aqueous solutions, which can limit its use in certain experiments. In addition, 4-[(6-bromo-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Future Directions
Future research on 4-[(6-bromo-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride could focus on improving its solubility and pharmacokinetic properties to enhance its effectiveness as a therapeutic agent. In addition, further studies could investigate the potential use of 4-[(6-bromo-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, research could explore the potential use of 4-[(6-bromo-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride in other disease contexts, such as autoimmune disorders and cardiovascular disease.
Scientific Research Applications
4-[(6-bromo-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride has been extensively studied for its potential therapeutic applications in cancer treatment. PARP inhibitors such as 4-[(6-bromo-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride have been shown to selectively target cancer cells that have defects in DNA repair pathways, such as those with BRCA mutations. 4-[(6-bromo-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride has also been investigated for its potential use in inflammatory diseases, neurodegenerative disorders, and ischemia-reperfusion injury.
properties
IUPAC Name |
4-[(6-bromo-2-methylquinolin-4-yl)amino]benzoic acid;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2.ClH/c1-10-8-16(14-9-12(18)4-7-15(14)19-10)20-13-5-2-11(3-6-13)17(21)22;/h2-9H,1H3,(H,19,20)(H,21,22);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZBTLVCPKHIGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Br)NC3=CC=C(C=C3)C(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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